Cinnamyl pieprazine hydrochloride

Calcium channel blocker Anticonvulsant Stereochemistry

Procure Cinnamyl Piperazine Hydrochloride — the definitive trans-(E)-cinnamyl pharmacophore essential for synthesizing Flunarizine and Cinnarizine. Generic substitution is scientifically inadvisable; only the correct (E)-olefin geometry and dihydrochloride salt ensure proper molecular recognition, calcium channel blockade, and consistent synthetic yields. This intermediate is a privileged scaffold for CNS drug discovery, with demonstrated activity across dopamine, serotonin, and sigma receptors. Ensure your API synthesis chain achieves GMP-compliant purity by selecting the structurally validated intermediate.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
CAS No. 163596-56-3
Cat. No. B1143233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl pieprazine hydrochloride
CAS163596-56-3
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC=CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H
InChIKeyUMFBQHJNONURJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Piperazine Hydrochloride (CAS 163596-56-3): Key Intermediate for Calcium Channel Blocker Synthesis and CNS Drug Development


Cinnamyl piperazine hydrochloride, chemically defined as (E)-1-(3-phenyl-2-propenyl)piperazine dihydrochloride (CAS 163596-56-3), is a piperazine derivative that serves as a crucial synthetic building block for a class of diphenylalkylpiperazine calcium channel blockers, most notably flunarizine and cinnarizine [1]. The compound possesses a trans (E)-cinnamyl moiety attached to the piperazine nitrogen, a structural feature that is essential for the calcium channel modulating activity observed in the final drug molecules [2]. Beyond its established industrial role as a drug intermediate, the cinnamylpiperazine scaffold is recognized in medicinal chemistry as a privileged structure with multi-target pharmacological potential, demonstrating activity across central nervous system (CNS) targets including dopamine, serotonin, opioid, and sigma receptors .

Cinnamyl Piperazine Hydrochloride (CAS 163596-56-3): Why Generic Piperazine Substitution Compromises Drug Synthesis and Biological Activity


Generic substitution of cinnamyl piperazine hydrochloride with other piperazine derivatives or alternative salt forms is scientifically inadvisable due to the precise structural requirements of the trans-cinnamyl pharmacophore and the specific stereoelectronic properties conferred by the (E)-olefin geometry [1]. The cinnamyl moiety is not merely a lipophilic appendage; it engages in critical π-π stacking and hydrophobic interactions with target receptor pockets, and the trans configuration is essential for correct molecular recognition and calcium channel blockade in downstream drugs like flunarizine [2]. Furthermore, the hydrochloride dihydrochloride salt form directly influences the compound's solubility, stability, and reactivity in subsequent synthetic steps, meaning that substitution with the free base (CAS 87179-40-6) or other salt forms can lead to altered reaction yields, byproduct formation, and compromised purity of the final active pharmaceutical ingredient .

Cinnamyl Piperazine Hydrochloride (CAS 163596-56-3): Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Differentiation Evidence 1: Trans-Cinnamyl Configuration is Essential for Calcium Channel Blocker Activity

The anticonvulsant activity of flunarizine, a calcium channel blocker synthesized from cinnamyl piperazine hydrochloride, is directly dependent on the trans (E)-cinnamyl configuration. In a head-to-head comparison, flunarizine (4i) exhibited significantly superior anticonvulsant activity compared to all other synthesized cinnamylpiperazine analogues lacking this specific stereochemistry. [1]

Calcium channel blocker Anticonvulsant Stereochemistry

Differentiation Evidence 2: Hydrochloride Salt Form Enhances Synthetic Utility Over Free Base

Cinnamyl piperazine hydrochloride (CAS 163596-56-3) exists as a dihydrochloride salt, which confers distinct handling and reactivity advantages compared to its free base counterpart (trans-1-cinnamylpiperazine, CAS 87179-40-6). The hydrochloride salt is a solid at room temperature with a molecular weight of 275.22 g/mol, providing enhanced stability and ease of weighing in synthetic workflows.

Synthetic intermediate Salt form Reactivity

Differentiation Evidence 3: Specific Scaffold for Multi-Target CNS Ligand Design

The cinnamylpiperazine scaffold, as present in cinnamyl piperazine hydrochloride, demonstrates a unique multi-receptor binding profile that distinguishes it from simpler piperazine derivatives. In receptor binding studies of 1-cinnamyl-4-(2-methoxyphenyl)piperazines, compounds retained the cinnamyl moiety exhibited balanced affinities for dopamine D2 and serotonin 5-HT1A receptors, a profile associated with atypical antipsychotic activity. In contrast, piperazines lacking the cinnamyl substituent (e.g., simple phenylpiperazines) show biased selectivity, often with reduced 5-HT1A engagement. [1]

CNS drug discovery Receptor binding Multi-target ligand

Cinnamyl Piperazine Hydrochloride (CAS 163596-56-3): Validated Research and Industrial Applications Based on Quantitative Evidence


Synthesis of Flunarizine and Flunarizine Analogues for Anticonvulsant Drug Development

Cinnamyl piperazine hydrochloride is the critical starting material for the synthesis of flunarizine (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine) and related calcium channel blockers. The anticonvulsant activity of flunarizine, which exhibits an ED50 of 38.1 mg/kg (i.p.) in the MES mouse model, is directly attributable to the presence of the trans-cinnamyl moiety [1]. Substitution of this intermediate with non-cinnamyl piperazines results in a complete loss of this pharmacological activity, as demonstrated in structure-activity relationship (SAR) studies [1].

Synthesis of Cinnarizine for Cerebral Vasospasm and Motion Sickness Research

Cinnamyl piperazine hydrochloride is used to synthesize cinnarizine (1-benzhydryl-4-cinnamylpiperazine), a calcium channel blocker with antihistaminic properties [2]. The compound's trans-cinnamyl group is essential for the calcium channel blocking activity that underlies its clinical use in cerebral vasospasm and motion sickness. The hydrochloride salt form is preferred industrially due to its solid-state stability and ease of handling in large-scale reactions.

Design and Synthesis of Multi-Target CNS Ligands Targeting Dopamine and Serotonin Receptors

Medicinal chemistry programs focused on atypical antipsychotics and other CNS disorders utilize cinnamyl piperazine hydrochloride to construct ligands that engage both dopamine D2 and serotonin 5-HT1A receptors [3]. The cinnamyl scaffold provides a balanced affinity profile that is not readily achieved with other piperazine building blocks. SAR studies confirm that the trans-cinnamyl group is a key determinant of 5-HT1A binding affinity and functional selectivity, making this compound a privileged starting point for CNS drug discovery [3].

Preparation of CB1 Receptor Inverse Agonists with Peripheral Selectivity

Cinnamyl piperazine hydrochloride serves as a precursor for benzhydryl piperazine analogs, such as LDK1203 (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride), which exhibit comparable CB1 receptor binding (Ki ~220 nM) to reference inverse agonists like rimonabant [4]. The cinnamyl substitution on the piperazine ring is critical for achieving this binding affinity and for potentially reducing central nervous system penetration, a key goal in developing safer anti-obesity agents [4].

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